molecular formula C7H3BrF4 B1270782 2-Bromo-4-fluorobenzotrifluoride CAS No. 351003-21-9

2-Bromo-4-fluorobenzotrifluoride

Cat. No.: B1270782
CAS No.: 351003-21-9
M. Wt: 243 g/mol
InChI Key: XBBGYSIEJHXPLL-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzotrifluoride, also known as 4-bromo-1-fluoro-2-(trifluoromethyl)benzene, is a halogenated benzotrifluoride derivative . It is a clear colorless to light yellow liquid .


Synthesis Analysis

This compound may be used in the multi-step synthesis of (2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine . There are several methods available for its synthesis, including the use of 2-bromotrifluorotoluene, DMSO, potassium fluoride, and KCoF4 .


Molecular Structure Analysis

The molecular formula of this compound is BrC6H3(F)CF3 . Its molecular weight is 243.00 g/mol .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in the multi-step synthesis of (2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine .


Physical and Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 162.1±35.0 °C at 760 mmHg, and a vapor pressure of 2.9±0.3 mmHg at 25°C . Its refractive index is 1.455 .

Scientific Research Applications

Fluorination in Organic Synthesis

Fluorination of organic compounds is a key area of research where 2-Bromo-4-fluorobenzotrifluoride plays a role. For instance, Hatfield et al. (2013) investigated the fluorination of 2,5-diarylthiazoles using N-fluorobenzenesulfonimide (NFSI), leading to the formation of both 4-fluorothiazole and a unique 4,4,5-trifluorothiazole (Hatfield, Eidell, & Stephens, 2013).

Synthesis of Organic Compounds

Chen Bing-he (2008) synthesized Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, a process that involves bromination and hydrolysis of a related fluorobenzene compound. This study highlights the utility of halogenated benzene derivatives in complex organic syntheses (Chen Bing-he, 2008).

Luminescent Properties in Lanthanide Complexes

The effect of halogenated benzoate ligands, including 4-fluorobenzoate, on the luminescent properties of lanthanide complexes was studied by Monteiro et al. (2015). This research is significant in understanding how halogens impact the physical chemistry and luminescence of such complexes (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015).

Novel Synthetic Processes

Research into novel synthetic processes also utilizes compounds like this compound. For instance, Chen Huan-you (2012) described the synthesis of 4-Fluoro-3-trifluoromethylnitrobenzene from 2-fluorobenzotrifluoride in the process of creating a novel herbicide, Beflubutamid (Chen Huan-you, 2012).

Electrolyte Additives in Lithium-Ion Batteries

Zhang Qian-y (2014) studied 4-bromo-2-fluoromethoxybenzene as a bi-functional electrolyte additive for lithium-ion batteries. This additive demonstrated potential in enhancing the thermal stability and providing overcharge protection for lithium-ion batteries (Zhang Qian-y, 2014).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Mechanism of Action

Target of Action

It is known that this compound is used in the multi-step synthesis of (2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1h-imidazol-1-yl}ethyl)dimethylamine . This suggests that its targets could be related to the biochemical pathways involved in this synthesis.

Mode of Action

It is known to participate in the synthesis of complex organic compounds . This suggests that it may interact with its targets through chemical reactions, leading to changes in the structure and properties of the resulting compounds.

Biochemical Pathways

Given its role in the synthesis of complex organic compounds , it can be inferred that it may affect the pathways related to these compounds.

Result of Action

Given its role in the synthesis of complex organic compounds , it can be inferred that it may lead to the formation of these compounds at the molecular level.

Biochemical Analysis

Biochemical Properties

2-Bromo-4-fluorobenzotrifluoride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The compound’s halogenated structure allows it to form strong interactions with biomolecules, often through halogen bonding. These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of specific biochemical pathways. For instance, this compound has been used in the multi-step synthesis of complex molecules, demonstrating its versatility in biochemical applications .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in metabolic pathways, potentially altering cellular function. Additionally, the compound’s interaction with cell membranes can affect membrane fluidity and permeability, further influencing cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific biomolecules, forming stable complexes that can inhibit or activate enzyme activity. For example, the presence of bromine and fluorine atoms in the compound’s structure allows it to form halogen bonds with target biomolecules, leading to changes in their conformation and activity. These interactions can result in the modulation of biochemical pathways, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can also influence cellular processes. Long-term exposure to the compound may lead to cumulative effects on gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Toxic or adverse effects have been observed at high doses, including respiratory tract irritation and skin corrosion. These findings highlight the importance of careful dosage control when using this compound in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo metabolic reactions such as oxidation and reduction, leading to the formation of metabolites that can further influence cellular function. These metabolic pathways are essential for understanding the compound’s overall impact on biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity. These interactions are essential for understanding the compound’s overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and influence cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

Properties

IUPAC Name

2-bromo-4-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBGYSIEJHXPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370568
Record name 2-Bromo-4-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-21-9
Record name 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-fluorobenzotrifluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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